molecular formula C20H27N5O4 B2778396 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2194847-13-5

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2778396
CAS No.: 2194847-13-5
M. Wt: 401.467
InChI Key: UUUPKJVZAXZXRY-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Biological Activity

The compound 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₂₃N₅O₃
  • Molecular Weight : 357.41 g/mol

The compound features a cyclopropyl group, a methoxyethyl side chain, and a piperidine moiety linked to a triazole ring. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to the target compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, a related triazole compound demonstrated an IC₅₀ value of 6.2 μM against HCT-116 cells, suggesting that the target compound may also possess similar anticancer activity .

Antimicrobial Properties

Triazoles are known for their antimicrobial effects. The target compound's structural similarity to other effective triazole derivatives suggests potential activity against bacterial and fungal pathogens. In vitro studies have shown that certain triazole derivatives can inhibit the growth of pathogenic bacteria, which may extend to the compound .

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For instance, they may interact with enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways. The specific mechanism for the target compound remains to be fully elucidated but is likely related to these established pathways.

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative with structural similarities showed IC₅₀ values of 27.3 μM against T47D breast cancer cells and 6.2 μM against HCT-116 colon cancer cells .
Antimicrobial Activity Related triazole compounds exhibited significant antimicrobial effects against various pathogens, indicating potential for the target compound .
Mechanistic Insights Triazoles generally inhibit enzymes critical for DNA synthesis in pathogens; similar mechanisms are hypothesized for the target compound .

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-28-12-11-24-20(27)25(15-7-8-15)17(22-24)14-5-4-10-23(13-14)19(26)16-6-3-9-21-18(16)29-2/h3,6,9,14-15H,4-5,7-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPKJVZAXZXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=C(N=CC=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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